2-(3,4-diaminophenyl)acetic Acid
Overview
Description
2-(3,4-Diaminophenyl)acetic acid is an organic compound with the molecular formula C8H10N2O2. It is characterized by the presence of two amino groups attached to a phenyl ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-diaminophenyl)acetic acid typically involves the reduction of nitro groups in precursor compounds. One common method is the reduction of 3,4-dinitrophenylacetic acid using hydrogenation or chemical reducing agents such as iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts like palladium on carbon (Pd/C) to achieve efficient reduction of nitro groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Diaminophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of acylated or sulfonated derivatives.
Scientific Research Applications
2-(3,4-Diaminophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-diaminophenyl)acetic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
3,4-Diaminobenzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.
2-Aminophenylacetic acid: Contains only one amino group attached to the phenyl ring.
4-Aminophenylacetic acid: Amino group positioned at the para position relative to the acetic acid moiety.
Uniqueness: 2-(3,4-Diaminophenyl)acetic acid is unique due to the presence of two amino groups in the ortho and meta positions, which can lead to distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(3,4-diaminophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,9-10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOBPVZSSVYQSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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